molecular formula C20H15ClN4O2S B2609833 3-(2-chlorophenyl)-5-methyl-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)isoxazole-4-carboxamide CAS No. 317327-08-5

3-(2-chlorophenyl)-5-methyl-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)isoxazole-4-carboxamide

Cat. No.: B2609833
CAS No.: 317327-08-5
M. Wt: 410.88
InChI Key: XJJZRDDZCRVUTK-UHFFFAOYSA-N
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Description

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It’s significant in the field of drug discovery .


Molecular Structure Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .


Chemical Reactions Analysis

Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition reaction, which is a common method for synthesizing isoxazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of isoxazoles can vary greatly depending on their specific structure and substitutions .

Scientific Research Applications

Synthesis and Chemical Properties

  • Research on related compounds has led to the development of various synthesis methodologies, emphasizing the importance of thiadiazole and isoxazole moieties in medicinal chemistry. For instance, novel synthesis routes have been explored for thiadiazole derivatives, showcasing their potential in creating diverse bioactive molecules (Sah et al., 2014).

Antimicrobial and Antifungal Activities

  • Studies have demonstrated the antimicrobial and antifungal potentials of compounds within this chemical family. For example, various thiadiazole derivatives have been evaluated for their efficacy against bacterial and fungal strains, highlighting their role in developing new antimicrobial agents (Deshmukh et al., 2017).

Anticancer Applications

  • The anticancer activities of thiadiazole and isoxazole derivatives have been a significant focus. Compounds featuring these moieties have been screened against various cancer cell lines, revealing promising cytotoxic properties. Such research paves the way for novel anticancer therapies (Kumar et al., 2011).

Nematocidal Activities

  • Novel oxadiazole derivatives containing thiadiazole amide groups have been synthesized and shown to exhibit nematocidal activity, indicating potential applications in agriculture for pest control (Liu et al., 2022).

Solvent Effects on Bioactive Molecules

  • The effect of solvent polarizability on the keto/enol equilibrium of bioactive molecules in the thiadiazole group has been studied, shedding light on how solvent properties can influence the activity and stability of potential pharmaceutical compounds (Matwijczuk et al., 2017).

Mechanism of Action

The mechanism of action of isoxazoles in biological systems can vary widely and is often dependent on the specific substitutions on the isoxazole ring .

Safety and Hazards

The safety and hazards associated with isoxazoles can also vary greatly depending on their specific structure and substitutions .

Future Directions

In view of the enormous significance of isoxazoles, it’s always imperative to unleash new eco-friendly synthetic strategies . This includes the development of alternate metal-free synthetic routes .

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O2S/c1-11-7-3-4-8-13(11)19-23-24-20(28-19)22-18(26)16-12(2)27-25-17(16)14-9-5-6-10-15(14)21/h3-10H,1-2H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJJZRDDZCRVUTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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